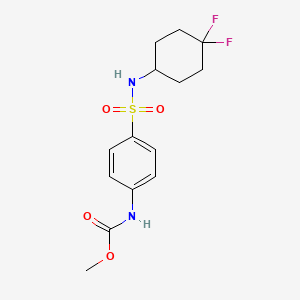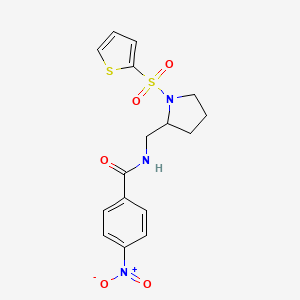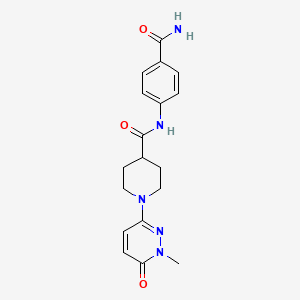![molecular formula C21H20N2O4S B2408671 1-{4-[3-(4-méthoxybenzènesulfonyl)azétidine-1-carbonyl]phényl}-1H-pyrrole CAS No. 1706164-17-1](/img/structure/B2408671.png)
1-{4-[3-(4-méthoxybenzènesulfonyl)azétidine-1-carbonyl]phényl}-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” is an organic molecule that features a pyrrole ring, a phenyl group, a methoxyphenyl sulfonyl group, and an azetidinone moiety
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Introduction of the Methoxyphenyl Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and appropriate bases.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-lactam formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” can undergo various chemical reactions, including:
Oxidation: The pyrrole ring and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form alcohols.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols.
Mécanisme D'action
The mechanism of action of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of “(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMGEAPWUUVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/new.no-structure.jpg)



![N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2408601.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)







